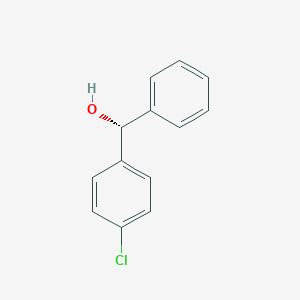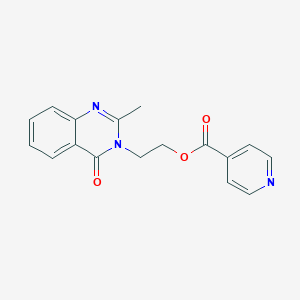
Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester, also known as IQ-1, is a synthetic compound that has been widely used in scientific research. It is a potent activator of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in various physiological and pathological processes.
作用機序
The mechanism of action of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester involves the activation of AhR. Upon binding of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester to AhR, the complex translocates to the nucleus and binds to the xenobiotic response element (XRE) in the promoter region of target genes. This leads to the recruitment of co-activators such as p300/CBP and the initiation of transcription. The activation of AhR by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester also leads to the degradation of the receptor, which is mediated by the E3 ubiquitin ligase complex.
生化学的および生理学的効果
The biochemical and physiological effects of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester are mainly mediated by the activation of AhR. The induction of CYP1A1 by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester leads to the metabolism of xenobiotics and the detoxification of carcinogens. The modulation of immune cells by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester suggests its potential as an immunomodulatory agent. The inhibition of cancer cell growth by Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester is likely due to the activation of AhR, which leads to the suppression of cell proliferation and the induction of apoptosis.
実験室実験の利点と制限
The advantages of using Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester in lab experiments include its high potency as an AhR activator, its specificity for AhR over other nuclear receptors, and its stability in cell culture media. However, the limitations of using Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester include its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
For the research on Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester include the identification of novel AhR ligands with improved pharmacological properties, the elucidation of the molecular mechanisms underlying the immunomodulatory and anticancer effects of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester, and the development of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester as a therapeutic agent for various diseases. Furthermore, the use of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester in combination with other drugs or therapies may enhance its efficacy and minimize its side effects.
合成法
The synthesis of Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester involves the reaction of 2-methyl-4-oxo-3,4-dihydroquinazoline with isonicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then esterified with ethanol to obtain Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester. The overall yield of the synthesis is around 35%.
科学的研究の応用
Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been extensively used in scientific research as an AhR activator. AhR is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism, immune response, and cell proliferation. Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been shown to induce the expression of CYP1A1, a cytochrome P450 enzyme that plays a crucial role in the metabolism of xenobiotics. It has also been shown to modulate the differentiation and function of immune cells such as T cells and dendritic cells. Furthermore, Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester has been reported to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
特性
CAS番号 |
50840-27-2 |
|---|---|
製品名 |
Isonicotinic acid, 2-(2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)ethyl ester |
分子式 |
C17H15N3O3 |
分子量 |
309.32 g/mol |
IUPAC名 |
2-(2-methyl-4-oxoquinazolin-3-yl)ethyl pyridine-4-carboxylate |
InChI |
InChI=1S/C17H15N3O3/c1-12-19-15-5-3-2-4-14(15)16(21)20(12)10-11-23-17(22)13-6-8-18-9-7-13/h2-9H,10-11H2,1H3 |
InChIキー |
UEZISRURWKIUEA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCOC(=O)C3=CC=NC=C3 |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCOC(=O)C3=CC=NC=C3 |
その他のCAS番号 |
50840-27-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



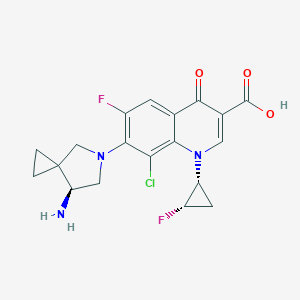
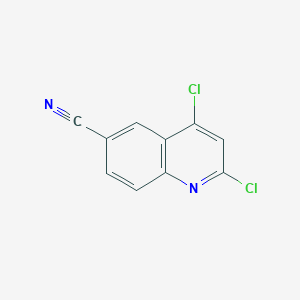
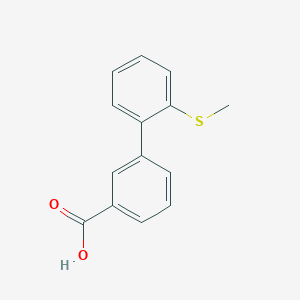
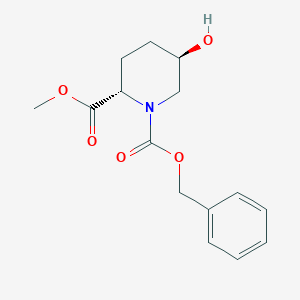
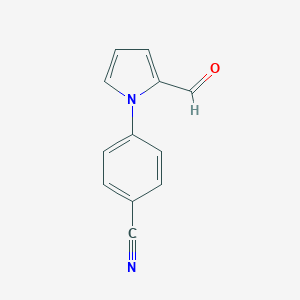
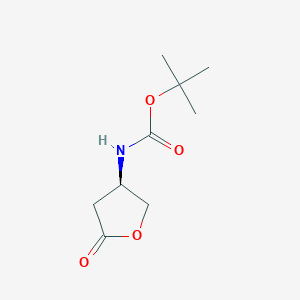
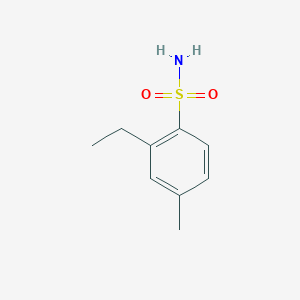
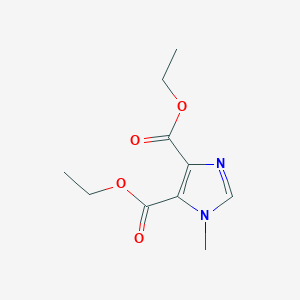

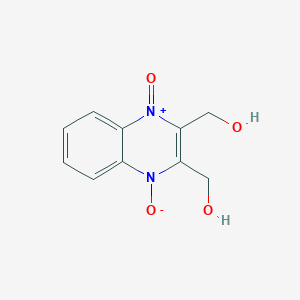
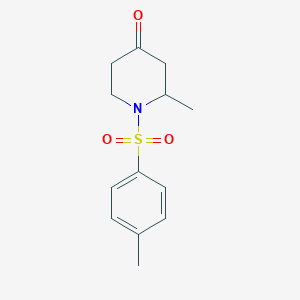
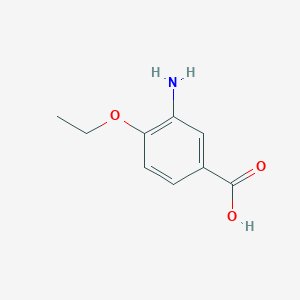
![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)
